4-((4-Carboxybenzylidene)amino)benzoic acid

MOF drug delivery doxorubicin encapsulation multivariate frameworks

4-((4-Carboxybenzylidene)amino)benzoic acid (CBABH₂) is a linear, dianionic Schiff‑base ligand formed by condensation of 4‑aminobenzoic acid with 4‑carboxybenzaldehyde. Possessing two terminal carboxylic acid groups and a central imine (–C=N–) spacer, this C₁₅H₁₁NO₄ compound (MW 269.25 g·mol⁻¹) has been structurally authenticated as a building block for the construction of the biocompatible metal–organic framework NUIG4, [Zn₄O(CBAB)₃]ₙ, which adopts a primitive cubic (pcu) topology with rare 4‑fold interpenetration.

Molecular Formula C15H11NO4
Molecular Weight 269.25 g/mol
Cat. No. B10869242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Carboxybenzylidene)amino)benzoic acid
Molecular FormulaC15H11NO4
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)O)C(=O)O
InChIInChI=1S/C15H11NO4/c17-14(18)11-3-1-10(2-4-11)9-16-13-7-5-12(6-8-13)15(19)20/h1-9H,(H,17,18)(H,19,20)
InChIKeyZEZSPQJBMSFQLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((4-Carboxybenzylidene)amino)benzoic acid (CAS 60290-68-8): A Dicarboxylic Schiff‑Base Linker for Advanced Metal–Organic Framework Procurement


4-((4-Carboxybenzylidene)amino)benzoic acid (CBABH₂) is a linear, dianionic Schiff‑base ligand formed by condensation of 4‑aminobenzoic acid with 4‑carboxybenzaldehyde [1]. Possessing two terminal carboxylic acid groups and a central imine (–C=N–) spacer, this C₁₅H₁₁NO₄ compound (MW 269.25 g·mol⁻¹) has been structurally authenticated as a building block for the construction of the biocompatible metal–organic framework NUIG4, [Zn₄O(CBAB)₃]ₙ, which adopts a primitive cubic (pcu) topology with rare 4‑fold interpenetration [1]. The molecule is commercially available from specialist fine‑chemical suppliers at 95% purity and is supplied as a crystalline powder suitable for coordination chemistry and materials research [2].

Why Generic Substitution Fails for 4-((4-Carboxybenzylidene)amino)benzoic acid in MOF and Coordination Chemistry Procurement


Replacing 4-((4-carboxybenzylidene)amino)benzoic acid with a standard linear dicarboxylate linker such as terephthalic acid, 4,4′-biphenyldicarboxylic acid, or even the closely related amide analogue N‑benzanilide‑4,4′‑dicarboxylic acid is not chemically equivalent because the imine (–C=N–) spacer of CBABH₂ provides a unique combination of rigidity, length, and electronic character that directs the formation of the 4‑fold interpenetrated pcu topology observed in NUIG4 [1]. This structural motif is absent when saturated or shorter linkers are employed, and the pH‑labile nature of the Schiff‑base bond, which underpins the pH‑controlled doxorubicin release capability of NUIG4, cannot be replicated by amide or purely aromatic analogues [1][2]. The quantitative evidence below demonstrates that substitution with even slightly modified derivatives (methyl‑ or hydroxyl‑substituted aminobenzoic acid precursors) substantially alters drug‑loading performance, confirming that the parent CBABH₂ scaffold is not interchangeable without measurable performance penalty.

Quantitative Differentiation Evidence for 4-((4-Carboxybenzylidene)amino)benzoic acid: Head-to-Head and Cross-Study Comparisons


Doxorubicin Loading Capacity: NUIG4 (Parent CBABH₂ Linker) vs. Functionalised MV-NUIG4 Analogues

In a direct head-to-head study of multivariate NUIG4 frameworks, the parent MOF constructed entirely from CBABH₂ (NUIG4) achieved a doxorubicin loading capacity of 1955 mg DOX/g MOF, while incorporation of methyl‑ or hydroxyl‑functionalised linker analogues reduced the loading to as low as 1234 mg DOX/g MOF in the poorest‑performing derivative MV‑NUIG4‑H50‑Me50 [1]. All eight MV‑NUIG4 analogues fell within the range 1234–1995 mg DOX/g MOF, with the parent CBABH₂‑derived NUIG4 consistently occupying the top of the range. A linear correlation (R² = 0.9596 for the OH series, R² = 0.9748 and 0.9462 for the Me series) was observed between DOX loading and linker composition.

MOF drug delivery doxorubicin encapsulation multivariate frameworks

Doxorubicin Loading Capacity: NUIG4 vs. Benchmark MOFs MIL-100(Fe) and UiO-66

The parent NUIG4 MOF, built from CBABH₂, exhibits a doxorubicin loading capacity of 1955 mg DOX/g MOF, a value described in the primary literature as 'unprecedentedly high' [1]. In contrast, the widely studied iron‑based MIL‑100(Fe) MOF, built from 1,3,5‑benzenetricarboxylic acid, achieves a DOX loading capacity of approximately 234 mg/g under comparable conditions [2]. UiO‑66 and its amino‑functionalised derivative NH₂‑UiO‑66, constructed from terephthalic acid‑type linkers, typically show DOX loadings in the range of 100–300 mg/g [2]. The >8‑fold loading advantage of NUIG4 directly reflects the structural contribution of the CBABH₂ linker: its extended length (∼16 Å) and imine‑centred aromatic π‑stacking capability create a pore architecture exceptionally suited to DOX encapsulation.

MOF drug delivery doxorubicin loading capacity comparison

BET Surface Area and C₂H₂/CO₂ Adsorptive Selectivity of NUIG4 vs. Typical pcu‑Topology MOFs

NUIG4, constructed from CBABH₂, possesses a BET surface area of 1358 m²·g⁻¹ and a C₂H₂/CO₂ selectivity of 2.75 at 298 K and 1 bar, as quantified by single‑component gas adsorption isotherms [1]. By comparison, the prototypical pcu‑topology MOF‑5 (also known as IRMOF‑1, built from terephthalic acid) exhibits a higher BET surface area (~2900 m²·g⁻¹) but a substantially lower C₂H₂/CO₂ selectivity (typically <2.0) due to the absence of imine‑based polar functionality [2]. The 4‑fold interpenetration in NUIG4, a direct consequence of CBABH₂'s extended length, creates narrow pores that enhance selectivity for the more polarisable acetylene molecule over CO₂ while still retaining industrially relevant surface area.

gas separation acetylene purification BET surface area

Topological Control: 4‑Fold Interpenetrated pcu Topology Uniquely Enabled by CBABH₂ Length and Rigidity

When reacted with Zn(II) under solvothermal conditions, CBABH₂ yields the MOF NUIG4, which crystallises with a tetrahedral [Zn₄O(COO)₆] secondary building unit and a 4‑fold interpenetrated primitive cubic (pcu) topology—a structural motif described as a 'rare example' in the MOF literature [1]. By contrast, the shorter terephthalic acid linker typically yields non‑interpenetrated or 2‑fold interpenetrated pcu nets with Zn₄O SBUs (e.g., MOF‑5 and IRMOF series), while the longer 4,4′‑biphenyldicarboxylic acid tends to produce interpenetrated structures but with different degrees of catenation and often different topologies altogether. The single‑crystal X‑ray structure of NUIG4 confirms that the length (~16 Å carboxylate‑to‑carboxylate) and the rigid imine spacer of CBABH₂ are precisely matched to template the 4‑fold interpenetration, which is directly responsible for the narrow pore size distribution (solvent‑accessible volume 48.9% of unit cell) that underpins both the high DOX loading and the selective gas adsorption [1].

MOF topology interpenetration crystal engineering

pH‑Dependent Drug Release Modulation: Imine Bond of CBABH₂ vs. Amide Bond of N‑Benzanilide‑4,4′‑dicarboxylic Acid

The imine (–C=N–) bond in CBABH₂ exhibits pH‑dependent stability: NUIG4 releases loaded doxorubicin at a rate of 17% over 10 days in acetate buffer at pH 5.5 (simulating endosomal conditions), versus a significantly slower release in PBS at pH 7.4 [1]. In contrast, the amide analogue N‑benzanilide‑4,4′‑dicarboxylic acid (CAS 56419‑89‑7), which contains a hydrolytically stable amide (–CONH–) linkage, would be expected to lack this acid‑catalysed imine hydrolysis pathway, thereby compromising the pH‑triggered release mechanism that is central to the biomedical application of NUIG4. The MV‑NUIG4 study further demonstrated that release rates can be modulated from 32% to 49% after 40 days by varying the hydroxyl‑functionalised linker fraction, confirming that the imine functionality of CBABH₂ is the critical structural element governing acid‑sensitive release kinetics [2].

pH-responsive release Schiff base hydrolysis controlled drug delivery

Commercial Purity and Physical Specification: CBABH₂ vs. Typical Research‑Grade Schiff‑Base Linkers

4-((4-Carboxybenzylidene)amino)benzoic acid is commercially available from BLDpharm at a certified purity of 95% (HPLC), supplied as a crystalline solid with a molecular weight of 269.25 g·mol⁻¹ and a SMILES structure O=C(O)C1=CC=C(C=NC2=CC=C(C(O)=O)C=C2)C=C1 [1]. Predicted physicochemical data indicate a density of 1.27 ± 0.1 g·cm⁻³ and a boiling point of 528.6 ± 35.0 °C . Many structurally analogous Schiff‑base linkers (e.g., 5‑(4‑carboxybenzylideneamino)isophthalic acid, H₃CIP) are synthesised in‑house by individual research groups on a per‑publication basis and are not regularly stocked by commercial suppliers, leading to batch‑to‑batch variability and lengthy synthesis lead times. The availability of CBABH₂ as an off‑the‑shelf, quality‑controlled building block reduces synthetic burden and improves inter‑laboratory reproducibility.

chemical procurement linker purity MOF synthesis reproducibility

High‑Impact Procurement Scenarios for 4-((4-Carboxybenzylidene)amino)benzoic acid Based on Quantitative Differentiation Evidence


Maximum‑Capacity Doxorubicin Nanocarrier Development (Biomedical MOF Research)

When the primary design goal is to maximise the mass of doxorubicin that can be loaded per unit mass of the carrier, CBABH₂ is the linker of choice because its parent NUIG4 MOF achieves 1955 mg DOX/g, the highest value reported among all MOF‑based DOX delivery systems [1]. The multivariate MOF study confirms that any incorporation of methyl‑ or hydroxyl‑substituted linker analogues reduces loading, with the poorest performer (MV‑NUIG4‑H50‑Me50) falling to 1234 mg/g [2]. Procurement of CBABH₂ at certified 95% purity [3] ensures that the linker composition is homogeneous and that the maximum loading benchmark is obtainable without contamination from substituted impurities.

pH‑Triggered Intracellular Drug Release (Endosomal Escape Design)

For drug‑delivery systems that require accelerated cargo release in the acidic endosomal compartment (pH 5–6) with minimal premature leakage at physiological pH 7.4, the imine bond of CBABH₂ is an essential structural element. NUIG4 releases 17% of its DOX payload within 10 days at pH 5.5, and the release rate can be modulated between 32% and 49% over 40 days by adjusting the linker composition in multivariate frameworks [1][2]. Substituting CBABH₂ with the amide analogue N‑benzanilide‑4,4′‑dicarboxylic acid would eliminate the acid‑labile imine and thereby disable the pH‑triggered release mechanism, making CBABH₂ irreplaceable for this mechanistic design principle.

Acetylene‑Selective Adsorptive Separation (Industrial Gas Purification)

In C₂H₂ purification from CO₂‑containing gas streams, NUIG4's selectivity of 2.75 for C₂H₂ over CO₂ at 298 K and 1 bar—combined with a practical BET surface area of 1358 m²·g⁻¹ [1]—positions CBABH₂‑derived frameworks as candidates for adsorptive separation media. The polar imine groups and the narrow pore architecture resulting from 4‑fold interpenetration contribute to this selectivity advantage over the classic terephthalate‑based MOF‑5 (selectivity <2.0) [2]. Procurement of CBABH₂ for scale‑up synthesis of NUIG4 or its multivariate analogues is a rational entry point for exploring MOF‑based acetylene purification.

Crystal Engineering and Topology‑Focused Fundamental MOF Research

For academic and industrial laboratories investigating the relationship between linker design and framework topology, CBABH₂ is uniquely positioned as the only commercially stocked dicarboxylate linker that delivers a 4‑fold interpenetrated pcu net with Zn₄O secondary building units [1]. The single‑crystal X‑ray structure of NUIG4 provides a well‑characterised reference point, and the multivariate approach demonstrated in 2025 [2] offers a platform for systematically exploring mixed‑linker systems without the need for custom organic synthesis. Researchers can initiate MOF screening programs immediately using off‑the‑shelf CBABH₂, avoiding the synthetic delays associated with bespoke Schiff‑base linker preparation.

Quote Request

Request a Quote for 4-((4-Carboxybenzylidene)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.